molecular formula C8H10ClNO B6244998 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride CAS No. 2408975-13-1

1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride

Cat. No.: B6244998
CAS No.: 2408975-13-1
M. Wt: 171.6
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Description

1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a cyclopropanol derivative where the cyclopropane ring is substituted with a pyridine ring at the 2-position and a hydroxyl group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carbaldehyde with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the hydroxyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1-(pyridin-2-yl)cyclopropanone.

    Reduction: Formation of 1-(pyridin-2-yl)cyclopropane.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride can be compared with other cyclopropanol derivatives and pyridine-containing compounds. Similar compounds include:

    1-(Pyridin-3-yl)cyclopropan-1-ol hydrochloride: Differing in the position of the pyridine ring substitution.

    1-(Pyridin-2-yl)cyclopropan-1-one: Lacking the hydroxyl group.

    2-(Pyridin-2-yl)cyclopropan-1-ol: Differing in the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2408975-13-1

Molecular Formula

C8H10ClNO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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